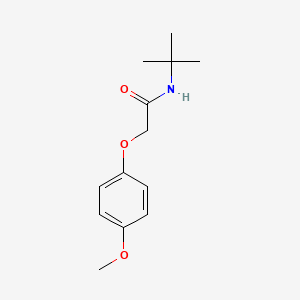![molecular formula C18H25N2O3P B5030195 diisopropyl [anilino(3-pyridinyl)methyl]phosphonate](/img/structure/B5030195.png)
diisopropyl [anilino(3-pyridinyl)methyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisopropyl [anilino(3-pyridinyl)methyl]phosphonate, also known as DIPAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIPAM is a phosphonate ester that contains an aniline and pyridine moiety, making it a versatile compound for use in organic synthesis, medicinal chemistry, and material science.
作用機序
The mechanism of action of diisopropyl [anilino(3-pyridinyl)methyl]phosphonate is not well understood, but it is believed to act as an inhibitor of various enzymes and proteins. In medicinal chemistry, diisopropyl [anilino(3-pyridinyl)methyl]phosphonate has been shown to inhibit the activity of enzymes involved in the replication of viruses, making it a potential antiviral agent. In addition, diisopropyl [anilino(3-pyridinyl)methyl]phosphonate has been shown to inhibit the growth of tumor cells by targeting specific proteins involved in cell division and proliferation.
Biochemical and Physiological Effects:
diisopropyl [anilino(3-pyridinyl)methyl]phosphonate has been shown to have various biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antiviral activity. In addition, diisopropyl [anilino(3-pyridinyl)methyl]phosphonate has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of using diisopropyl [anilino(3-pyridinyl)methyl]phosphonate in lab experiments is its versatility and ease of synthesis. diisopropyl [anilino(3-pyridinyl)methyl]phosphonate can be synthesized in a laboratory setting with relative ease, making it a readily available reagent for use in various experiments. However, one limitation of using diisopropyl [anilino(3-pyridinyl)methyl]phosphonate is its relatively low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research involving diisopropyl [anilino(3-pyridinyl)methyl]phosphonate, including the development of new synthetic methods for the compound, the investigation of its potential as an antitumor and antiviral agent, and the exploration of its use in material science. In addition, further research is needed to fully understand the mechanism of action of diisopropyl [anilino(3-pyridinyl)methyl]phosphonate and its potential applications in various fields.
合成法
The synthesis of diisopropyl [anilino(3-pyridinyl)methyl]phosphonate involves the reaction of 3-pyridinemethanamine with diisopropyl phosphite and aniline in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which is then reduced to yield the final product. The synthesis of diisopropyl [anilino(3-pyridinyl)methyl]phosphonate is a relatively straightforward process and can be carried out in a laboratory setting with ease.
科学的研究の応用
Diisopropyl [anilino(3-pyridinyl)methyl]phosphonate has shown great potential in various scientific research applications, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, diisopropyl [anilino(3-pyridinyl)methyl]phosphonate has been used as a reagent for the synthesis of various compounds, including amino acids, peptides, and heterocycles. In medicinal chemistry, diisopropyl [anilino(3-pyridinyl)methyl]phosphonate has been investigated for its potential as an antitumor and antiviral agent. In material science, diisopropyl [anilino(3-pyridinyl)methyl]phosphonate has been used to prepare various polymers and nanomaterials.
特性
IUPAC Name |
N-[di(propan-2-yloxy)phosphoryl-pyridin-3-ylmethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N2O3P/c1-14(2)22-24(21,23-15(3)4)18(16-9-8-12-19-13-16)20-17-10-6-5-7-11-17/h5-15,18,20H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYFHISWXIVMKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CN=CC=C1)NC2=CC=CC=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N2O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26662296 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5030115.png)
![8-[(4-chlorobenzyl)thio]-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5030123.png)

![ethyl 2-[({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5030127.png)
![1-[(4-bromophenoxy)acetyl]-4-(3-cyclohexen-1-ylmethyl)piperazine](/img/structure/B5030132.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-3-pyridinylglycinamide](/img/structure/B5030134.png)
![N-(4-chloro-3-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5030138.png)
![4-methylcyclohexyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5030157.png)
![N-cyclohexyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5030169.png)
![N-(4-butylphenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B5030171.png)
![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B5030180.png)
![N-1,3-benzodioxol-5-yl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5030181.png)

![3-allyl-5-{5-bromo-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5030210.png)